4-Cyclopentylpiperidine-2,6-dione is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by a cyclopentyl group attached to a piperidine ring, which is further substituted with two carbonyl groups at the 2 and 6 positions. This compound has gained attention in various scientific fields due to its potential applications in medicinal chemistry and material science.
4-Cyclopentylpiperidine-2,6-dione is classified as:
The synthesis of 4-Cyclopentylpiperidine-2,6-dione typically involves several steps, including the formation of the piperidine ring and subsequent functionalization to introduce the cyclopentyl and carbonyl groups.
The molecular structure of 4-Cyclopentylpiperidine-2,6-dione can be represented as follows:
4-Cyclopentylpiperidine-2,6-dione can undergo various chemical reactions typical for compounds with carbonyl functionalities:
Reactions are typically monitored using thin-layer chromatography (TLC) to ensure completion and yield optimization.
4-Cyclopentylpiperidine-2,6-dione has potential applications in several scientific domains:
The piperidine-2,6-dione core exhibits distinctive physicochemical properties that underpin its broad bioactivity. The geminal dicarbonyl system adopts a planar conformation, enabling strong hydrogen-bonding interactions with target proteins, while the ring nitrogen provides a site for critical pharmacophore elaboration. This scaffold demonstrates remarkable thermal stability, with a characteristic melting point range of 155–157°C for the unsubstituted parent compound [1] [5]. Its synthetic accessibility is evidenced by established routes, including the dehydration of glutaramide precursors [1].
Table 1: Therapeutic Agents Featuring the Piperidine-2,6-dione Core
Drug Name | Therapeutic Category | Key Structural Features | Primary Biological Targets |
---|---|---|---|
Lenalidomide | Immunomodulatory/ Antineoplastic | 3-Aminopiperidine-2,6-dione derivative [4] | CRL4^CRBN E3 ubiquitin ligase [8] |
Cycloheximide | Protein synthesis inhibitor | 4-[2-(3,5-Dimethyl-2-oxocyclohexyl)-2-hydroxyethyl] substitution | Eukaryotic ribosome [1] |
Glutethimide (historical) | Sedative-hypnotic | 3-Ethyl-3-phenyl substitution | GABA_A receptor complex [1] |
Pomalidomide | Antineoplastic (multiple myeloma) | Amino-substituted isoindolinone fusion [10] | IKZF1/IKZF3 transcription factors [8] |
The core's bioisosteric relationship with endogenous glutamate metabolites contributes to its integration into biological systems. In immunomodulatory imide drugs (IMiDs) like lenalidomide and pomalidomide, the glutarimide moiety binds a shallow tri-tryptophan pocket in the cereblon (CRBN) subunit of the CRL4^CRBN E3 ubiquitin ligase complex. This binding reprograms the ligase's substrate specificity, enabling targeted protein degradation [8]. Beyond oncology, piperidine-2,6-dione derivatives exhibit diverse activities including antipsychotic effects through multireceptor engagement (dopamine D₂, D₃ and serotonin 5-HT1A, 5-HT2A, 5-HT_2C receptors) [3].
The C4 position of the piperidine-2,6-dione ring serves as a critical vector for optimizing pharmacological properties. Strategic substitution at this position profoundly influences target selectivity, potency, and physicochemical behavior due to its direct projection into complementary binding regions of biological targets.
Table 2: Impact of C4 Substituents on Biological Activity
C4 Substituent | Biological Activity Profile | Key Effects | Representative Compound |
---|---|---|---|
4-(4-Chlorophenyl) | Multireceptor atypical antipsychotic [3] | High affinity for D₂, D₃, 5-HT1A, 5-HT2A, 5-HT_2C receptors; Low H₁ affinity | Compound 5 in [3] |
4-(6-Fluorobenzo[d]isoxazolyl) | Antipsychotic with reduced EPS liability [3] | Inhibition of apomorphine-induced climbing; blocks MK-801-induced hyperactivity | Derivative from [3] |
Cycloalkyl (e.g., cyclopentyl) | Enhanced PDE6D/CK1α degradation selectivity [8] | Reduced IKZF1/IKZF3 degradation; optimized steric occupancy | TMX-4100 and TMX-4116 [8] |
1-Oxoisoindolin-2-yl | IKZF2/Helios degraders [6] [10] | Induction of neosubstrate interactions with CRL4^CRBN | Patented derivatives [6] [10] |
The steric and electronic nature of C4 substituents dictates target engagement specificity in CRBN-dependent mechanisms. Bulky aromatic groups (e.g., 4-chlorophenyl) promote interactions with zinc finger transcription factors like IKZF1 and IKZF3, driving their ubiquitination and degradation [3]. Conversely, aliphatic cycloalkyl substituents, particularly cyclopentyl, demonstrate a marked shift toward alternative neo-substrates. TMX-4116, featuring a tailored cyclopentyl-containing glutarimide, achieves selective casein kinase 1α (CK1α) degradation with minimal off-target effects on IKZF proteins [8]. This selectivity stems from the cyclopentyl group's optimal van der Waals volume and aliphatic character, which reshapes the CRBN–ligand interface to favor interactions with specific degron motifs.
Electronic perturbations at C4 further modulate bioactivity. Electron-withdrawing groups (e.g., halogenated aromatics) enhance binding affinity to certain aminergic receptors in antipsychotic derivatives by influencing the electron density of the proximal amide carbonyls [3]. The cyclopentyl group's neutral lipophilicity significantly enhances membrane permeability and metabolic stability compared to polar heterocycles, as evidenced by the optimized pharmacokinetic profiles of advanced TMX degraders [8].
4-Cyclopentylpiperidine-2,6-dione represents a synthetically versatile and pharmacologically significant intermediate. Its strategic value lies in the cyclopentyl ring's unique three-dimensional topology, which serves as a conformational constraint to enhance target selectivity and optimize drug-like properties.
Table 3: Characteristics of 4-Cyclopentylpiperidine-2,6-dione as a Synthetic Building Block
Property | Significance | Design Advantage |
---|---|---|
Stereochemistry | Chiral center at C4 (requires stereoselective synthesis) | Enables enantioselective target engagement; differentiation of protein conformers |
Lipophilicity | Calculated cLogP ~1.8 (cyclopentyl contribution) | Balances aqueous solubility and membrane permeability |
Steric Occupancy | Cone angle ~110° (intermediate between phenyl and cyclohexyl) | Accesses complementary binding pockets in PDE6D and CK1α [8] |
Conformational Rigidity | Envelope conformation of cyclopentane ring | Reduces entropy penalty upon protein binding |
The cyclopentyl group confers distinct advantages over other aliphatic substituents. Compared to cyclohexyl, cyclopentyl exhibits reduced ring flip energy and a shallower pseudoequatorial envelope conformation. This geometry projects substituents with minimized 1,3-diaxial interactions, making it particularly suitable for binding prenyl-binding pockets in targets like phosphodiesterase 6D (PDE6D) [8]. In the TMX series, cyclopentyl-containing derivatives demonstrated superior selectivity for PDE6D and CK1α degradation over IKZF proteins compared to their cyclohexyl counterparts. TMX-4100 achieves >80% PDE6D degradation at 200 nM with minimal off-target degradation, highlighting the cyclopentyl group's role in substrate discrimination [8].
Synthetic routes to this intermediate typically involve conjugate addition of cyclopentyl nucleophiles to electrophilic piperidine-2,6-dione derivatives or late-stage functionalization of preformed piperidine-2,6-dione scaffolds. The cyclopentane moiety itself may be derived from commercially available cyclopentanone or via ring-expansion strategies from cyclobutane precursors [7]. Advanced derivatives leverage this intermediate for targeted protein degradation applications. For example, structural analogues are being explored as selective molecular glues that redirect the CRL4^CRBN E3 ligase toward disease-relevant proteins by exploiting the cyclopentyl group's unique steric and hydrophobic profile [6] [8] [10].
The intermediate's physicochemical profile—characterized by moderate lipophilicity (cLogP ≈ 1.8), aqueous solubility (>50 µM at pH 7.4), and metabolic stability—makes it particularly valuable for lead optimization. These properties arise from the optimal hydrophobic surface area of the cyclopentyl group, which enhances passive diffusion while avoiding the excessive lipophilicity associated with larger cycloalkyl groups. As evidenced by recent patent literature, 4-cyclopentylpiperidine-2,6-dione derivatives are being incorporated into bifunctional degraders targeting oncogenic proteins and undruggable transcription factors, positioning this scaffold at the forefront of modern therapeutic discovery [6] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7